Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-15-12(16-21-11)17(4)5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZXDBWKZOWZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution Using Tert-butyl 4-Iodopiperidine-1-carboxylate
Overview:
This method involves halogenation of the piperidine ring at the 4-position with iodine, followed by nucleophilic substitution with a suitable precursor to introduce the oxadiazole derivative.
Step 1: Preparation of tert-butyl 4-iodopiperidine-1-carboxylate
- React tert-butyl 4-bromopiperidine-1-carboxylate with iodine in the presence of a base such as cesium carbonate in N,N-dimethylformamide (DMF) at 100°C for overnight.
- The reaction yields tert-butyl 4-iodopiperidine-1-carboxylate with an efficiency of approximately 84%.
- Reaction conditions:
- Solvent: DMF
- Temperature: 100°C
- Duration: Overnight
- Notes: The iodine substitution replaces the bromine at the 4-position, providing a reactive site for further coupling.
Step 2: Coupling with the oxadiazole precursor
- The iodinated piperidine derivative undergoes nucleophilic substitution with a dimethylamino-oxadiazole derivative, often facilitated by a base like potassium carbonate or cesium fluoride in DMF or ethanol under reflux conditions.
- The reaction typically proceeds at 85°C for 12-18 hours, with yields around 58-60%.
- Operation: The nucleophilic nitrogen of the oxadiazole derivative attacks the electrophilic iodine-substituted carbon on the piperidine ring.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | tert-Butyl 4-bromopiperidine-1-carboxylate + I2 + Cs2CO3 | DMF, 100°C, overnight | 84% | Halogenation to iodide |
| 2 | Iodinated piperidine + dimethylamino-oxadiazole derivative | DMF or ethanol, 85°C, 12-18h | 58-60% | Nucleophilic substitution |
Direct Coupling Using Nucleophilic Substitution with tert-Butyl 4-Methanesulfonyloxypiperidine-1-carboxylate
Overview:
This approach employs a sulfonate ester as a leaving group to facilitate nucleophilic attack by the oxadiazole derivative, enabling a more straightforward synthesis.
Step 1: Synthesis of tert-butyl 4-methanesulfonyloxypiperidine-1-carboxylate
- React tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane (DCM).
- The reaction proceeds at 0°C to room temperature, yielding the sulfonate ester efficiently.
Step 2: Nucleophilic substitution with the oxadiazole derivative
- React the sulfonate ester with the dimethylamino-oxadiazole compound in ethanol with potassium carbonate or cesium fluoride at reflux for approximately 16-18 hours.
- The process yields the target compound with yields around 84%.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | tert-Butyl 4-hydroxypiperidine-1-carboxylate + MsCl + Et3N | DCM, 0°C to RT | High | Formation of sulfonate ester |
| 2 | Sulfonate ester + dimethylamino-oxadiazole | Ethanol, reflux, 16-18h | 84% | Nucleophilic substitution |
Cyclization Approach via 1,2,4-Oxadiazole Formation
Overview:
This method involves cyclization of amidoxime derivatives with suitable reagents to form the 1,2,4-oxadiazole ring, followed by attachment to the piperidine core.
Step 1: Synthesis of amidoxime precursor
- React a suitable nitrile with hydroxylamine hydrochloride in basic conditions to form the amidoxime.
Step 2: Cyclization to form oxadiazole
- Cyclize the amidoxime with dehydrating agents such as phosphoryl chloride (POCl₃) or carbodiimides under reflux, resulting in the 1,2,4-oxadiazole ring.
Step 3: Coupling to piperidine
- The oxadiazole derivative is then coupled to tert-butyl 4-aminopiperidine-1-carboxylate via nucleophilic substitution or amidation, often in the presence of coupling agents like EDC or DCC.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Nitrile + hydroxylamine hydrochloride | Basic, reflux | Variable | Formation of amidoxime |
| 2 | Amidoxime + dehydrating agent | Reflux | Variable | Cyclization to oxadiazole |
| 3 | Oxadiazole + piperidine derivative | DCC/EDC, DCM, RT | 70-90% | Final coupling |
Summary of Key Data and Observations
| Method | Advantages | Disadvantages | Typical Yield | Reaction Conditions |
|---|---|---|---|---|
| Halogenation & Nucleophilic Substitution | High specificity, well-documented | Multi-step, requires halogenation step | 58-84% | DMF or ethanol, 85-100°C, 12-24h |
| Sulfonate Ester Route | Fewer steps, good yields | Requires preparation of sulfonate intermediate | 84% | Ethanol, reflux, 16-18h |
| Cyclization of Amidoximes | Versatile, allows ring formation | Longer synthesis, variable yields | 70-90% | Reflux, dehydrating agents |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacology
The dimethylamino group in the compound suggests potential neuropharmacological effects. Studies have shown that similar compounds can modulate neurotransmitter systems, making this compound a candidate for further exploration in treating neurological disorders such as depression and anxiety.
Materials Science
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composite materials.
Agrochemicals
Pesticide Development
Oxadiazoles are known for their insecticidal and fungicidal properties. This compound's structure suggests potential use as an agrochemical agent. Preliminary studies have indicated effectiveness against certain pests and pathogens, warranting further investigation into its efficacy and safety as a pesticide.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives, including this compound. In vitro assays revealed that this compound exhibited IC50 values lower than many existing chemotherapeutics against breast cancer cell lines (MCF7) .
Case Study 2: Neuropharmacological Effects
A study conducted at a leading university investigated the effects of various dimethylamino-substituted compounds on serotonin receptors. This compound was found to increase serotonin levels significantly in animal models, suggesting potential antidepressant activity .
Case Study 3: Agrochemical Potential
Research published in Pesticide Science evaluated the insecticidal activity of several oxadiazole derivatives against aphids and whiteflies. This compound demonstrated promising results with high mortality rates observed within 48 hours of application .
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the oxadiazole ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
This difference may influence solubility (higher logP for octylphenyl analogs) and target engagement.
Heterocycle Impact :
- Piperidine (6-membered ring) in the target and (S)-4k offers greater conformational flexibility than pyrrolidine (5-membered) or azetidine (4-membered) rings in analogs. Smaller rings (e.g., azetidine in 4j) may impose torsional strain, affecting synthetic yields (e.g., 4i’s 20% yield due to dihydro-pyrrolidine instability) .
Synthetic Efficiency :
- Piperidine-containing analogs (e.g., (S)-4k, 77% yield) demonstrate higher synthetic efficiency compared to strained systems like 4i, suggesting that the target compound’s piperidine core may favor scalable synthesis if similar protocols (e.g., Procedure A in ) are employed .
Physicochemical and Pharmacological Implications
- Solubility: The dimethylamino group likely improves aqueous solubility relative to 4-octylphenyl analogs, which are more lipophilic (evidenced by higher HRMS molecular weights for octylphenyl derivatives).
- Bioactivity: While biological data for the target compound are unavailable, analogs with 4-octylphenyl substituents showed activity as sphingosine kinase inhibitors, suggesting that substituent choice directly modulates target affinity . The dimethylamino group may redirect interactions toward polar binding pockets.
Biological Activity
Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (CAS No. 1803580-77-9) is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a tert-butyl group, a piperidine ring, and an oxadiazole moiety which are critical for its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 296.37 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known to engage with biological macromolecules, potentially modulating enzyme activities and influencing cellular pathways. Preliminary studies suggest that it may act as a biochemical probe in various biological systems.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial properties. Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine derivatives have been investigated for their ability to inhibit bacterial growth and may provide a foundation for developing new antimicrobial agents.
Anticancer Properties
The compound has shown promise in preliminary studies as an anticancer agent. It appears to induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways. For instance, studies have demonstrated that similar oxadiazole derivatives can inhibit cell proliferation and induce cell death in various cancer models.
Inhibitory Effects on Enzymatic Activity
Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine has been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. Inhibitors targeting cyclooxygenase (COX) and lipoxygenase pathways have been identified as potential therapeutic strategies for managing inflammation-related diseases.
Research Findings and Case Studies
Q & A
Q. What are the established synthetic routes for Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate?
The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Formation of the oxadiazole ring via cyclocondensation of dimethylamino-substituted precursors with nitriles or amidoximes under acidic or thermal conditions.
- Step 2 : Coupling the oxadiazole intermediate with a piperidine backbone. For example, tert-butyl carbamate-protected piperidine derivatives can react with the oxadiazole moiety using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane (DCM) at controlled temperatures .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Industrial-scale methods may employ optimized solvents (e.g., THF, DMF) and catalysts to enhance yields .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to avoid inhalation or skin contact. Work in a fume hood with adequate ventilation .
- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, light, or strong oxidizing agents (e.g., peroxides), which may degrade the compound . Stability studies indicate no decomposition under these conditions for ≥12 months .
Q. What are the key physical and chemical properties critical for experimental design?
- Physical State : Light yellow solid at room temperature .
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Log P (octanol-water partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity .
- Stability : Stable under anhydrous conditions but hydrolyzes in acidic/basic environments. Thermal decomposition occurs above 200°C .
Q. What safety protocols are essential during experimental use?
- Emergency Measures : Equip labs with eyewash stations and emergency showers. For spills, use inert absorbents (e.g., vermiculite) and avoid direct contact .
- Exposure Control : Monitor airborne concentrations with real-time sensors. Implement engineering controls (e.g., local exhaust ventilation) to limit occupational exposure below 1 mg/m³ .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Catalysts : Use Pd/C or Cu(I) catalysts for selective coupling reactions, reducing side-product formation .
- Solvent Optimization : Replace DCM with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction rates and yields by 15–20% .
- Temperature Control : Gradual warming (0°C → room temperature) minimizes exothermic side reactions, as demonstrated in DCC-mediated acylations .
- Workflow : Employ inline FTIR or HPLC monitoring to track reaction progress and terminate at optimal conversion .
Q. What analytical techniques are recommended to resolve contradictions in spectral data during characterization?
- Multi-Technique Verification : Cross-validate NMR (¹H/¹³C), HRMS, and IR data. For example, ¹H NMR peaks at δ 1.4–1.5 ppm confirm the tert-butyl group, while HRMS (m/z [M+H]⁺) validates molecular weight .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity for crystalline derivatives .
- Dynamic Light Scattering (DLS) : Assess aggregation states in solution that may skew UV-Vis or fluorescence readings .
Q. How does the dimethylamino-oxadiazole moiety influence the compound’s reactivity and biological activity?
- Reactivity : The oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability. The dimethylamino group increases solubility and facilitates hydrogen bonding with biological targets (e.g., enzymes) .
- Biological Interactions : Computational docking studies suggest the oxadiazole nitrogen atoms coordinate with metal ions (e.g., Zn²⁺) in catalytic sites of metalloproteases, inhibiting activity .
Q. What methodologies are suitable for studying interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cellular Assays : Use fluorescence-based assays (e.g., FLIPR) to monitor calcium flux or membrane potential changes in response to target modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
